Cas no 54257-94-2 (Benzene, 1-bromo-2-(chloromethoxy)-)
Benzene, 1-bromo-2-(chloromethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-2-(chloromethoxy)-
- AKOS018086372
- SY298326
- FDZVPLWSORWGDW-UHFFFAOYSA-N
- 1-Bromo-2-chloromethoxybenzene
- EN300-646261
- bromochloromethoxybenzene
- 54257-94-2
- MFCD21947411
- SCHEMBL4486844
- 2-bromophenyl chloromethyl ether
- 1-Bromo-2-(chloromethoxy)benzene
- o-bromo-alpha-chloroanisole
- 1-Bromo2-chloromethoxybenzene
- CS-0300164
-
- Inchi: 1S/C7H6BrClO/c8-6-3-1-2-4-7(6)10-5-9/h1-4H,5H2
- InChI Key: FDZVPLWSORWGDW-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1OCCl
Computed Properties
- Exact Mass: 219.92908
- Monoisotopic Mass: 219.92906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
Benzene, 1-bromo-2-(chloromethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646261-0.05g |
1-bromo-2-(chloromethoxy)benzene |
54257-94-2 | 0.05g |
$624.0 | 2023-03-04 | ||
| Enamine | EN300-646261-0.1g |
1-bromo-2-(chloromethoxy)benzene |
54257-94-2 | 0.1g |
$653.0 | 2023-03-04 | ||
| Enamine | EN300-646261-0.25g |
1-bromo-2-(chloromethoxy)benzene |
54257-94-2 | 0.25g |
$683.0 | 2023-03-04 | ||
| Enamine | EN300-646261-0.5g |
1-bromo-2-(chloromethoxy)benzene |
54257-94-2 | 0.5g |
$713.0 | 2023-03-04 | ||
| Enamine | EN300-646261-1.0g |
1-bromo-2-(chloromethoxy)benzene |
54257-94-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-646261-2.5g |
1-bromo-2-(chloromethoxy)benzene |
54257-94-2 | 2.5g |
$1454.0 | 2023-03-04 | ||
| Enamine | EN300-646261-5.0g |
1-bromo-2-(chloromethoxy)benzene |
54257-94-2 | 5.0g |
$2152.0 | 2023-03-04 | ||
| Enamine | EN300-646261-10.0g |
1-bromo-2-(chloromethoxy)benzene |
54257-94-2 | 10.0g |
$3191.0 | 2023-03-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370834-50mg |
1-Bromo-2-(chloromethoxy)benzene |
54257-94-2 | 95% | 50mg |
¥14601.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370834-100mg |
1-Bromo-2-(chloromethoxy)benzene |
54257-94-2 | 95% | 100mg |
¥17625.00 | 2024-05-09 |
Benzene, 1-bromo-2-(chloromethoxy)- Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Benzene, 1-bromo-2-(chloromethoxy)-
Benzene, 1-Bromo-2-(Chloromethoxy): A Comprehensive Overview
Benzene, 1-bromo-2-(chloromethoxy), also known by its CAS Registry Number 54257-94-2, is a significant compound in the field of organic chemistry. This compound is characterized by its unique structure, which combines a bromine atom and a chloromethoxy group attached to a benzene ring. The bromine atom is located at the first position, while the chloromethoxy group is positioned at the second position of the benzene ring. This specific substitution pattern imparts distinct chemical properties to the molecule, making it valuable in various applications.
The synthesis of benzene, 1-bromo-2-(chloromethoxy) typically involves multi-step organic reactions. One common approach includes the bromination of an aromatic compound followed by the introduction of the chloromethoxy group through nucleophilic substitution or electrophilic substitution reactions. The exact synthetic pathway may vary depending on the starting materials and desired intermediates. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.
Benzene, 1-bromo-2-(chloromethoxy) exhibits interesting chemical reactivity due to its functional groups. The bromine atom can act as an electron-withdrawing group, influencing the electronic properties of the benzene ring. Similarly, the chloromethoxy group introduces additional functionality, such as potential sites for further substitution or elimination reactions. These characteristics make this compound a versatile building block in organic synthesis.
In terms of applications, benzene, 1-bromo-2-(chloromethoxy) finds utility in various industries. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have highlighted its role in developing novel materials with tailored properties for applications in electronics and optoelectronics. For instance, researchers have explored its use in synthesizing conjugated polymers that exhibit improved charge transport properties.
The physical properties of benzene, 1-bromo-2-(chloromethoxy) are well-documented. It is typically a crystalline solid with a melting point around 60°C and a boiling point above 150°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various solution-based reactions.
From an environmental perspective, understanding the fate and behavior of benzene, 1-bromo-2-(chloromethoxy) in natural systems is crucial. Studies have shown that this compound undergoes biodegradation under specific conditions, although its persistence in certain environments may pose challenges for waste management.
In conclusion, benzene, 1-bromo-2-(chloromethoxy), with its CAS number 54257-94-2, remains an important compound in organic chemistry due to its unique structure and versatile reactivity. Ongoing research continues to uncover new applications and improve synthetic methodologies for this compound.
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